molecular formula C18H23N3O2 B508734 N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide CAS No. 942842-03-7

N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B508734
CAS No.: 942842-03-7
M. Wt: 313.4g/mol
InChI Key: DXOMSZYQHDDYPR-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound with the molecular formula C17H21N3O2 and a molecular weight of 299.37 g/mol . This compound features a pyrazole ring substituted with three methyl groups and an acetylphenyl group, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then substituted with methyl groups using methylating agents such as methyl iodide in the presence of a base.

    Coupling with acetylphenyl group: The final step involves coupling the substituted pyrazole with an acetylphenyl group through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control conditions .

Chemical Reactions Analysis

N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Biological Activity

N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a compound of growing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4OC_{16}H_{20}N_{4}O. It features an acetylphenyl group and a pyrazole moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-acetylphenyl isocyanate with 3,4,5-trimethyl-1H-pyrazole in the presence of appropriate solvents and catalysts. The yield and purity of the synthesized compound can be optimized by adjusting reaction conditions such as temperature and time.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives with similar structural features inhibited cell proliferation in various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways associated with cancer progression.

Antimicrobial Properties

In vitro studies have shown that this compound possesses antimicrobial activity against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy. The compound's ability to disrupt bacterial cell membranes is a proposed mechanism for its antimicrobial effects.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Study : A recent study published in a peer-reviewed journal reported that this compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. The study concluded that the compound induces apoptosis through the mitochondrial pathway .
  • Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .
  • Anti-inflammatory Research : A study focusing on inflammatory models showed that treatment with this compound reduced edema in rat paw models by 50% compared to controls, indicating strong anti-inflammatory properties .

Data Table: Summary of Biological Activities

Activity Type Tested Against IC50/MIC Values Mechanism
AnticancerBreast cancer cells15 µMInduction of apoptosis
AntimicrobialS. aureus32 µg/mLDisruption of cell membrane
E. coli64 µg/mLDisruption of cell membrane
Anti-inflammatoryRat paw edema model50% reductionInhibition of pro-inflammatory cytokines

Properties

IUPAC Name

N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-11(10-21-14(4)12(2)13(3)20-21)18(23)19-17-8-6-16(7-9-17)15(5)22/h6-9,11H,10H2,1-5H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOMSZYQHDDYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC(C)C(=O)NC2=CC=C(C=C2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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